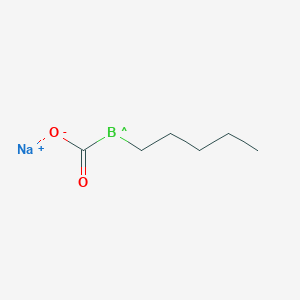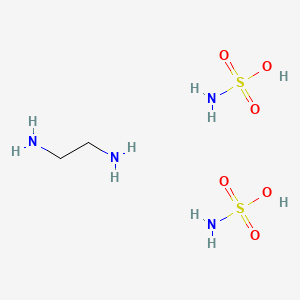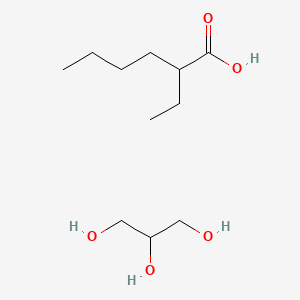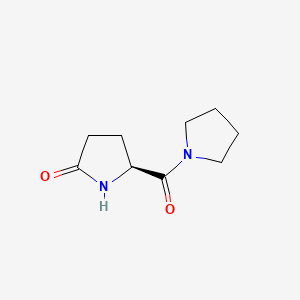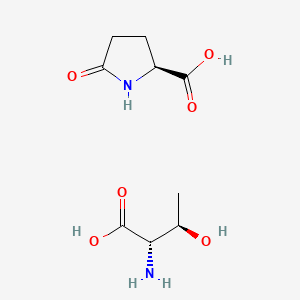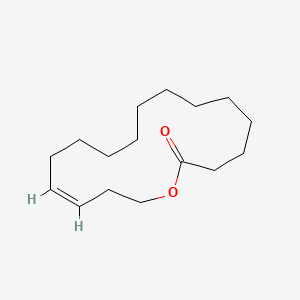
Oxacycloheptadec-14-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxacycloheptadec-14-en-2-one is a macrocyclic lactone with the molecular formula C₁₆H₂₈O₂. It is known for its musky odor and is commonly used in the fragrance industry. This compound is part of a larger family of macrocyclic lactones, which are valued for their unique olfactory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxacycloheptadec-14-en-2-one typically involves the cyclization of long-chain hydroxy acids. One common method is the lactonization of 16-hydroxy-7-hexadecenoic acid. The reaction conditions often include the use of acidic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the use of more efficient catalytic systems and optimized reaction conditions. The use of trimethyl orthoformate and diacetyl oxide has been reported to improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxacycloheptadec-14-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can convert the lactone to a corresponding alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy acids, while reduction can produce alcohols.
Scientific Research Applications
Oxacycloheptadec-14-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying macrocyclic lactones.
Biology: Its musky odor makes it useful in olfactory studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new fragrances for aromatherapy.
Industry: It is widely used in the fragrance industry to create perfumes and scented products.
Mechanism of Action
The mechanism of action of oxacycloheptadec-14-en-2-one primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways are still under investigation, but it is known that the compound’s structure plays a crucial role in its olfactory properties .
Comparison with Similar Compounds
Similar Compounds
Oxacycloheptadec-8-en-2-one: Another macrocyclic lactone with a similar structure but different olfactory properties.
Oxacycloheptadec-10-en-2-one: Known for its use in the fragrance industry, similar to oxacycloheptadec-14-en-2-one.
Uniqueness
This compound is unique due to its specific position of the double bond, which significantly influences its olfactory characteristics. This makes it particularly valuable in the creation of specific fragrance profiles that cannot be easily replicated by other compounds .
Properties
CAS No. |
94022-33-0 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(14Z)-1-oxacycloheptadec-14-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h9,11H,1-8,10,12-15H2/b11-9- |
InChI Key |
MIWDFVMATOEXIB-LUAWRHEFSA-N |
Isomeric SMILES |
C1CCCCC/C=C\CCOC(=O)CCCCC1 |
Canonical SMILES |
C1CCCCCC=CCCOC(=O)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


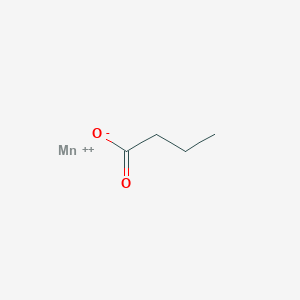

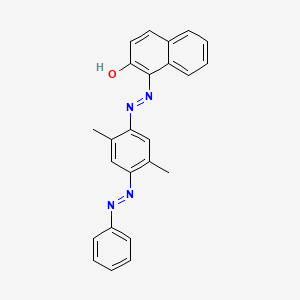

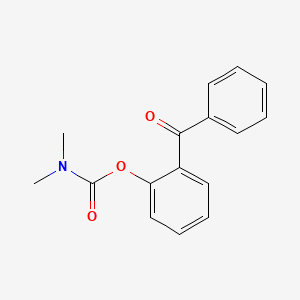
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
